(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine
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Overview
Description
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine is a chiral amine compound with the molecular formula C₆H₁₃NO It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, and an amine group attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which undergoes a series of reactions to introduce the amine group.
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (S)-enantiomer is obtained.
Methylation: The final step involves the methylation of the amine group to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine: The enantiomer of the (S)-form, with different chiral properties.
N-Methyl-1-(tetrahydrofuran-3-yl)methanamine: The racemic mixture containing both (S)- and ®-enantiomers.
Tetrahydrofuran-3-yl)methanamine: The non-methylated form of the compound.
Uniqueness
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and other related compounds. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific interactions with chiral targets.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-methyl-1-[(3S)-oxolan-3-yl]methanamine |
InChI |
InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
ZUGRRINNTXSWBR-LURJTMIESA-N |
Isomeric SMILES |
CNC[C@@H]1CCOC1 |
Canonical SMILES |
CNCC1CCOC1 |
Origin of Product |
United States |
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